molecular formula C29H25F3N4O5 B457024 1-{3-(1,3-BENZODIOXOL-5-YL)-7-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE

1-{3-(1,3-BENZODIOXOL-5-YL)-7-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE

Cat. No.: B457024
M. Wt: 566.5g/mol
InChI Key: QMSSUFBZWCNGKJ-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-{3-(1,3-BENZODIOXOL-5-YL)-7-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE” is a complex organic compound that features multiple functional groups, including benzodioxole, pyrazole, and indazole moieties. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:

    Formation of Benzodioxole Moieties: These can be synthesized through the cyclization of catechols with formaldehyde.

    Introduction of Pyrazole Group: This can be achieved through the reaction of hydrazines with 1,3-diketones.

    Construction of Indazole Core: Indazole rings are often synthesized via cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and scalability. This often includes:

    Use of Catalysts: To enhance reaction rates and selectivity.

    Optimization of Reaction Conditions: Such as temperature, pressure, and solvent choice.

    Purification Techniques: Including crystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohols to ketones or aldehydes.

    Reduction: Hydrogenation of double bonds.

    Substitution: Halogenation or nitration of aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the benzodioxole moiety may yield corresponding quinones.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes due to the presence of multiple functional groups.

    Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development: Potential lead compounds for the development of new pharmaceuticals.

    Antimicrobial Activity: Possible use as antimicrobial agents due to their complex structures.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Agriculture: Potential use as agrochemicals.

Mechanism of Action

The mechanism of action of such compounds often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-7-(1,3-benzodioxol-5-ylmethylene)-2-{[5-methyl-1H-pyrazol-1-yl]acetyl}-3,3a,4,5,6,7-hexahydro-2H-indazole
  • 3-(1,3-benzodioxol-5-yl)-7-(1,3-benzodioxol-5-ylmethylene)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-3,3a,4,5,6,7-hexahydro-2H-indole

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C29H25F3N4O5

Molecular Weight

566.5g/mol

IUPAC Name

1-[(7E)-3-(1,3-benzodioxol-5-yl)-7-(1,3-benzodioxol-5-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone

InChI

InChI=1S/C29H25F3N4O5/c1-16-9-25(29(30,31)32)33-35(16)13-26(37)36-28(19-6-8-22-24(12-19)41-15-39-22)20-4-2-3-18(27(20)34-36)10-17-5-7-21-23(11-17)40-14-38-21/h5-12,20,28H,2-4,13-15H2,1H3/b18-10+

InChI Key

QMSSUFBZWCNGKJ-VCHYOVAHSA-N

SMILES

CC1=CC(=NN1CC(=O)N2C(C3CCCC(=CC4=CC5=C(C=C4)OCO5)C3=N2)C6=CC7=C(C=C6)OCO7)C(F)(F)F

Isomeric SMILES

CC1=CC(=NN1CC(=O)N2C(C3CCC/C(=C\C4=CC5=C(C=C4)OCO5)/C3=N2)C6=CC7=C(C=C6)OCO7)C(F)(F)F

Canonical SMILES

CC1=CC(=NN1CC(=O)N2C(C3CCCC(=CC4=CC5=C(C=C4)OCO5)C3=N2)C6=CC7=C(C=C6)OCO7)C(F)(F)F

Origin of Product

United States

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